

An In-depth Technical Guide to 2-Methoxy-4-(trifluoromethyl)pyridine

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Compound of Interest

Compound Name: 2-Methoxy-4-(trifluoromethyl)pyridine

Cat. No.: B1358264

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Introduction

2-Methoxy-4-(trifluoromethyl)pyridine is a fluorinated heterocyclic compound that serves as a crucial building block in the synthesis of agrochemicals and pharmaceuticals. Its unique electronic properties, stemming from the electron-donating methoxy group and the electron-withdrawing trifluoromethyl group, make it a valuable intermediate for creating molecules with specific biological activities. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of the herbicide Pyroxsulam.

Chemical and Physical Properties

2-Methoxy-4-(trifluoromethyl)pyridine is typically a colorless to light-yellow liquid or solid under standard conditions. It is soluble in many organic solvents such as ethanol and acetone.

[1]

Property	Value	Source
Molecular Formula	C ₇ H ₆ F ₃ NO	[2]
Molar Mass	177.12 g/mol	[1]
Appearance	Colorless to light-yellow liquid or solid	[1]
Boiling Point	~170 - 180 °C	[1]
CAS Number	219715-34-1	[3]

Spectroscopic Data

Precise, experimentally determined spectroscopic data for **2-Methoxy-4-(trifluoromethyl)pyridine** is not readily available in the public domain. However, the following data for the closely related isomer, 2-methoxy-3-(trifluoromethyl)pyridine, can be used as a reference for spectral interpretation.

¹ H NMR	¹³ C NMR	¹⁹ F NMR	IR (selected peaks)
(CDCl ₃ , 400 MHz)	(CDCl ₃ , 100 MHz)	(CDCl ₃ , 376 MHz)	(cm ⁻¹)
δ 8.32 (d, J = 4.0 Hz, 1H)	δ 161.0	δ -64.03 (s, 3F)	1271 (C-O-C asym stretch)
δ 7.84 (d, J = 8.0 Hz, 1H)	δ 150.6	1015 (C-O-C sym stretch)	
δ 6.95 (dd, J = 4.0 Hz, 1H)	δ 136.4 (q, J = 5 Hz)		
δ 4.03 (s, 3H)	δ 123.2 (q, J = 270 Hz)		
δ 116.0			
δ 113.4 (q, J = 33 Hz)			
δ 54.1			

Source: Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine[4][5][6]

Synthesis

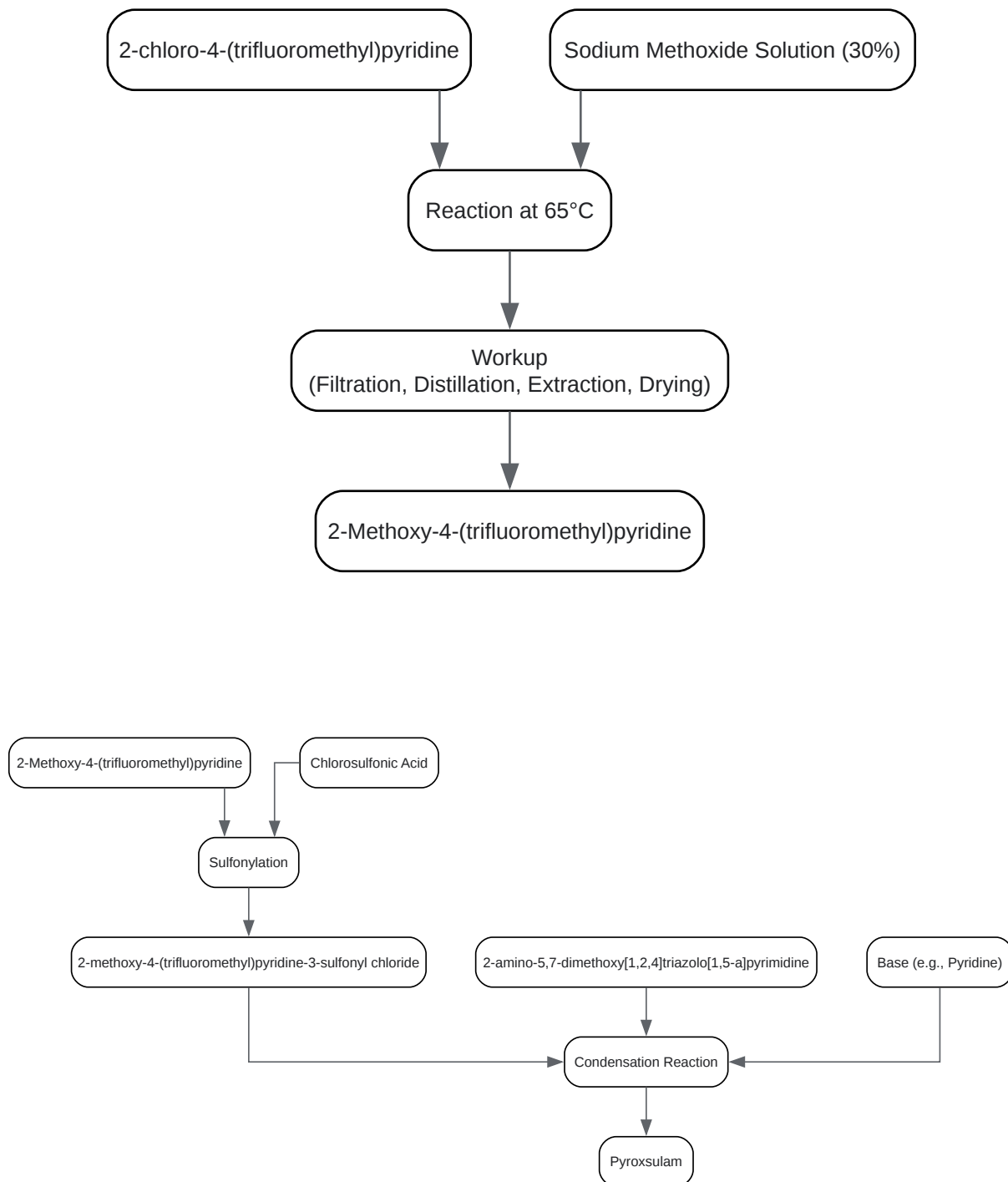
Synthesis of 2-Methoxy-4-(trifluoromethyl)pyridine

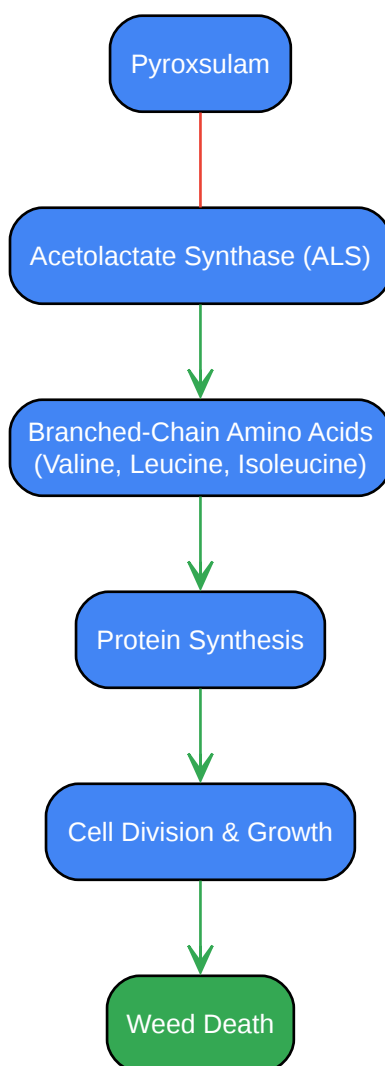
A common method for the synthesis of **2-Methoxy-4-(trifluoromethyl)pyridine** is through the nucleophilic substitution of a halogenated pyridine precursor.

Experimental Protocol:

- Reactants: 2-chloro-4-(trifluoromethyl)pyridine (45.5 g, 0.251 mol), 30% mass fraction of sodium methanol solution (135.5 g, 0.753 mol).
- Procedure:
 - In a dry reaction flask, add 2-chloro-4-(trifluoromethyl)pyridine and the sodium methanol solution.
 - Stir the mixture well and heat to 65 °C.
 - Maintain the temperature and monitor the reaction progress by gas chromatography (GC) until the starting material is completely consumed.
 - Cool the reaction mixture to room temperature and filter to remove any insoluble material.
 - Recover the methanol by distillation under reduced pressure.
 - Add water to the residue and extract with dichloromethane.
 - Separate the organic and aqueous phases.
 - Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to yield the product.
- Yield: 40.9 g (92.1%) of **2-methoxy-4-(trifluoromethyl)pyridine** as a light-yellow liquid.[3]

Synthesis Workflow





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